molecular formula C22H22N4O2S B3578404 4-methyl-N-(2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenyl)benzenesulfonamide

4-methyl-N-(2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenyl)benzenesulfonamide

Cat. No.: B3578404
M. Wt: 406.5 g/mol
InChI Key: WMSXWKNAERQXSL-UHFFFAOYSA-N
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Description

The compound “4-methyl-N-(2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenyl)benzenesulfonamide” is a complex organic molecule. It contains a benzimidazole moiety, which is a type of heterocyclic aromatic organic compound. This moiety is known for its broad range of chemical and biological properties . The compound also contains a benzenesulfonamide group .


Synthesis Analysis

The synthesis of similar compounds often involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . In some cases, the reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yields the desired compound .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple ring structures and functional groups. The benzimidazole moiety is a five-membered heterocyclic ring that contains three carbon atoms, two nitrogen atoms, and two double bonds . The benzenesulfonamide group is a six-membered aromatic ring attached to a sulfonamide group .


Chemical Reactions Analysis

Benzimidazole compounds are known for their broad range of chemical reactivity. They can undergo various types of reactions, including nucleophilic aromatic substitution . They are also known to exhibit different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Benzimidazole compounds are generally soluble in water and other polar solvents .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact molecular structure and its biological activity. Benzimidazole compounds can have a wide range of biological activities, which could potentially include toxic effects .

Future Directions

Benzimidazole compounds are an active area of research due to their diverse chemical and biological properties. Future research could focus on exploring the potential applications of this compound in various fields, such as medicine and pharmacology .

Properties

IUPAC Name

4-methyl-N-[2-[[(1-methylbenzimidazol-2-yl)amino]methyl]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2S/c1-16-11-13-18(14-12-16)29(27,28)25-19-8-4-3-7-17(19)15-23-22-24-20-9-5-6-10-21(20)26(22)2/h3-14,25H,15H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMSXWKNAERQXSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2CNC3=NC4=CC=CC=C4N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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